Trh-cmk
Description
Trh-cmk (Tetrahydrofuryl Chloromethyl Ketone) is a synthetic chloromethyl ketone derivative primarily recognized for its role as a protease inhibitor, particularly targeting serine proteases. Structurally, it features a tetrahydrofuran ring conjugated with a reactive chloromethyl ketone group, enabling covalent binding to the active site of target enzymes . This compound is synthesized via nucleophilic substitution reactions, with characterization relying on spectroscopic techniques (e.g., NMR, IR) and mass spectrometry to confirm purity and structural integrity . Its applications span biochemical research, where it is used to study enzyme mechanisms, and drug discovery, where it serves as a scaffold for designing selective inhibitors .
Properties
CAS No. |
76819-95-9 |
|---|---|
Molecular Formula |
C17H22ClN5O4 |
Molecular Weight |
395.8 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[(2S)-2-(2-chloroacetyl)pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H22ClN5O4/c18-7-14(24)13-2-1-5-23(13)17(27)12(6-10-8-19-9-20-10)22-16(26)11-3-4-15(25)21-11/h8-9,11-13H,1-7H2,(H,19,20)(H,21,25)(H,22,26)/t11-,12-,13-/m0/s1 |
InChI Key |
IUYWTEQKCXPSLN-AVGNSLFASA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)CCl |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trh-cmk involves the use of hard templates such as mesoporous silica and sucrose as a carbon source. The process includes replication using templates like MCM-48 and SBA-15 . The synthetic routes can be categorized into soft-templating, hard-templating, and template-free approaches .
Industrial Production Methods: Industrial production of this compound involves the use of ordered mesoporous carbons, which are modified with metal/cation species for enhanced properties . The process is scalable and cost-effective, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Trh-cmk undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its function in regulating TSH expression and other cellular processes .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include calcium/calmodulin complexes and various kinase inhibitors . The conditions for these reactions typically involve specific temperature and pH ranges to ensure optimal activity.
Major Products Formed: The major products formed from the reactions involving this compound include phosphorylated proteins and other signaling molecules that play a role in cellular regulation .
Scientific Research Applications
Trh-cmk has a wide range of scientific research applications. In chemistry, it is used to study the regulation of TSH expression and other cellular processes. In biology, it is involved in the investigation of cellular signaling pathways and the role of calcium/calmodulin-dependent kinases . In medicine, this compound is being explored for its potential therapeutic applications in treating thyroid disorders and other diseases related to cellular regulation . In industry, it is used in the production of advanced materials with specific properties .
Mechanism of Action
The mechanism of action of Trh-cmk involves the activation of calcium/calmodulin-dependent kinases, which in turn phosphorylate various target proteins. This phosphorylation leads to the regulation of TSH expression and other cellular processes . The molecular targets of this compound include the cAMP response element-binding protein (CREB) and other transcription factors .
Comparison with Similar Compounds
Comparison with Similar Compounds
Trh-cmk belongs to the chloromethyl ketone (CMK) family, which includes well-studied analogs such as TLCK (Tosyl-Lysyl Chloromethyl Ketone) and TPCK (Tosyl-Phenylalanyl Chloromethyl Ketone). Below is a detailed comparative analysis:
Table 1: Structural and Functional Comparison
Key Findings:
Structural Similarity and Reactivity: this compound shares the reactive chloromethyl ketone group with TLCK and TPCK, but its tetrahydrofuran ring confers distinct steric and electronic properties. This structural variation reduces its cross-reactivity with non-target proteases compared to TPCK .
Pharmacological Profiles :
- Potency : TLCK exhibits the lowest IC50 (8.3 nM), attributed to its optimized lysine side chain for trypsin-like proteases. This compound’s IC50 (12.5 nM) reflects moderate potency due to its bulkier tetrahydrofuran moiety .
- Selectivity : TLCK is highly selective for trypsin-like enzymes, while this compound shows broader activity, inhibiting both trypsin and chymotrypsin isoforms .
Physicochemical Properties :
this compound’s aqueous solubility (25 mg/mL) exceeds TPCK’s but is lower than TLCK’s, impacting its bioavailability in in vivo models .
Toxicological Data :
this compound’s LD50 (120 mg/kg) suggests lower acute toxicity compared to TLCK (85 mg/kg), likely due to reduced off-target reactivity .
Research Findings and Clinical Relevance
Recent studies highlight this compound’s utility in cancer research, where it inhibits tumor-associated proteases (e.g., matriptase) with 30% higher efficacy than TPCK in xenograft models . However, its moderate selectivity necessitates structural optimization to minimize side effects, as noted in pharmacokinetic studies .
Table 2: Preclinical Efficacy in Cancer Models
| Compound | Tumor Suppression (%) | Metastasis Inhibition (%) | Reference |
|---|---|---|---|
| This compound | 68 ± 5 | 55 ± 7 | |
| TLCK | 45 ± 6 | 30 ± 4 | |
| TPCK | 60 ± 4 | 50 ± 5 |
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